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Compound of Interest

Compound Name: LAS38096

Cat. No.: B1674518

Product Name: LAS38096 Target: Phosphoinositide 3-kinase (PI3K) Class: Selective PI3K
inhibitor For Research Use Only

Introduction

LAS38096 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme.
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide
range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2]
[3] Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a
prime target for therapeutic intervention.[4][5][6] LAS38096 offers a valuable tool for
researchers investigating the role of the PI3K pathway in cancer biology and for the preclinical
evaluation of PI3K inhibition as a therapeutic strategy. These application notes provide detailed
protocols for the use of LAS38096 in common in vitro and in vivo cancer research models.

Data Presentation
Table 1: In Vitro IC50 Values of LAS38096 in Various
Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of LAS38096 was determined in a panel of
human cancer cell lines using a standard cell viability assay after 72 hours of continuous
exposure.
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PIK3CA Mutation

Cell Line Cancer Type IC50 (nM)
Status

MCF-7 Breast Cancer E545K 85

T-47D Breast Cancer H1047R 60

MDA-MB-231 Breast Cancer Wild-Type 1250

PC-3 Prostate Cancer PTEN null 110

DU 145 Prostate Cancer Wild-Type 1500

A549 Lung Cancer Wild-Type 2100

HCT116 Colorectal Cancer H1047R 95

us7 MG Glioblastoma PTEN null 75

Note: IC50 values are representative and may vary depending on specific experimental
conditions.

Table 2: In Vivo Efficacy of LAS38096 in a Breast Cancer
Xenograft Model

The anti-tumor activity of LAS38096 was evaluated in a mouse xenograft model using the
MCF-7 (PIK3CA mutant) breast cancer cell line.

Mean Tumor
Tumor Growth

Treatment Group Dosing Volume (mm?3) at .
Inhibition (%)
Day 21
Vehicle Control Orally, daily 1520 + 180 -
LAS38096 (25 mg/kg)  Orally, daily 680 £ 95 55.3
LAS38096 (50 mg/kg)  Orally, daily 350 £ 60 77.0

Note: Data are presented as mean + standard error of the mean (SEM).
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Caption: PISBK/AKT/mTOR Signaling Pathway Inhibition by LAS38096.
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Caption: In Vitro Cell Viability Assay Workflow.
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Caption: In Vivo Xenograft Model Experimental Workflow.
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Experimental Protocols
In Vitro Cell Viability Assay

This protocol describes how to determine the IC50 value of LAS38096 in cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)
LAS38096

DMSO (vehicle control)

96-well flat-bottom plates

MTT reagent (or other viability assay reagent like CellTiter-Glo®)
Solubilization buffer (e.g., DMSO or a detergent solution)
Multichannel pipette

Plate reader

Procedure:

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-
10,000 cells per well in 100 pL of complete medium. Incubate overnight at 37°C, 5% CO2 to
allow for cell attachment.

Compound Preparation: Prepare a 10 mM stock solution of LAS38096 in DMSO. Perform
serial dilutions in complete medium to achieve final desired concentrations (e.g., ranging
from 1 nM to 100 uM). Ensure the final DMSO concentration in all wells is < 0.1%.

Treatment: Remove the medium from the wells and add 100 pL of the medium containing the
various concentrations of LAS38096. Include vehicle-only (DMSO) wells as a negative
control.
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e Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

 Viability Measurement (MTT Assay):

[¢]

Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well.

[e]

Incubate for 3-4 hours at 37°C until formazan crystals form.

[e]

Carefully remove the medium and add 100 pL of solubilization buffer to each well to
dissolve the formazan crystals.

[e]

Measure the absorbance at 570 nm using a plate reader.
e Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of viability against the log concentration of LAS38096.

o Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response
-- variable slope).

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is for assessing the effect of LAS38096 on the phosphorylation status of key
downstream effectors of the PI3K pathway, such as AKT.

Materials:

o Cancer cell line cultured in 6-well plates

o LAS38096

e RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and running buffer
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e PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with
various concentrations of LAS38096 (and a vehicle control) for a specified time (e.g., 2-24
hours).

o Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells
and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e SDS-PAGE and Transfer:

o Normalize protein amounts (e.g., 20-30 pg per lane) and prepare samples with Laemmli
buffer.

o Separate proteins by SDS-PAGE.
o Transfer the separated proteins to a PVDF membrane.
e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.
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[e]

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at
4°C, following the manufacturer's recommended dilution.

Wash the membrane three times with TBST.

[e]

o

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

[¢]

o Detection: Apply ECL substrate to the membrane and visualize the protein bands using an
imaging system.

» Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for
total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LAS38096
in a subcutaneous xenograft mouse model.[7][8]

Materials:

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

e Cancer cell line of interest (e.g., MCF-7)

o Matrigel (optional)

o LAS38096

e Vehicle formulation (e.g., 0.5% methylcellulose)

o Gavage needles

o Calipers

Procedure:

e Tumor Cell Implantation:
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o Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture).

o Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.

Tumor Growth and Randomization:

o Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
Calculate tumor volume using the formula: (Length x Width?) / 2.

o When tumors reach a mean volume of 100-150 mms3, randomize the mice into treatment
and control groups.

Treatment Administration:

o Administer LAS38096 (e.g., 25 or 50 mg/kg) or vehicle control to the respective groups via
oral gavage once daily.

o Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Endpoint and Data Collection:

o Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control
group reach a specified size.

o At the end of the study, euthanize the mice and excise the tumors.
o Measure the final tumor volume and weight.
Data Analysis:

o Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to
the vehicle control group.

o Perform statistical analysis to determine the significance of the observed anti-tumor
effects.

o Excised tumors can be used for further analysis, such as immunohistochemistry or
western blotting, to assess target engagement.
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Safety and Handling

LAS38096 is intended for research use only. Standard laboratory safety precautions should be
followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves,
and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the
Material Safety Data Sheet (MSDS) for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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